Dipropyldiazene
Description
Dipropyldiazene (C₆H₁₄N₂, CAS 821-67-0) is an azo compound characterized by two propyl groups (-C₃H₇) bonded to a diazene (-N=N-) backbone. It is a volatile, low-polarity liquid at room temperature, with applications in organic synthesis and materials science. Key properties include:
Structure
2D Structure
Properties
CAS No. |
821-67-0 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
dipropyldiazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 |
InChI Key |
LQCYZZANGSLXDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN=NCCC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methodologies
Oxidative Coupling Using Hydrogen Peroxide and Acid Catalysts
One of the most efficient and clean methods for preparing diazene derivatives, including dipropyldiazene, involves the oxidation of diisopropyl hydrazine or related esters using hydrogen peroxide in an acidic medium with bromide catalysts. This method is adapted from protocols used for synthesizing similar azodicarboxylate compounds, such as diisopropyl azodiformate, which share mechanistic similarities with this compound formation.
Reaction Steps:
Starting Materials : Diisopropyl dicarboxylic acid derivatives or dipropyl hydrazine esters are dissolved in water under stirring at temperatures ranging from -15 °C to 40 °C.
Acid Addition : A sulfuric acid solution (10%-70% concentration) is slowly added to the reaction mixture to maintain an acidic environment conducive to oxidation.
Catalyst Introduction : Bromide ions (from sodium bromide, potassium bromide, or hydrogen bromide) are added as catalysts, typically in a molar ratio of 0.005 to 0.15 relative to the hydrazine derivative.
Oxidant Addition : Hydrogen peroxide (10%-70% concentration) is slowly dripped into the reaction mixture over 0.5 to 2 hours, with a molar ratio of hydrogen peroxide to hydrazine derivative between 1.0 and 2.5.
Reaction Completion and Aging : After the addition, the mixture is stirred and allowed to stand for 1 to 10 hours at controlled temperatures (commonly 5-10 °C) to complete the oxidation.
Product Isolation : The reaction mixture is extracted with organic solvents (e.g., dichloromethane or ethyl acetate), washed to neutrality, dried over anhydrous magnesium sulfate, and concentrated by distillation to yield this compound with high purity (above 99%) and yields typically around 93%-97%.
Experimental Data Summary:
| Parameter | Range/Value | Notes |
|---|---|---|
| Temperature | -15 °C to 40 °C | Optimal range 5-10 °C |
| Sulfuric acid concentration | 10%-70% (w/w) | Slow addition improves control |
| Bromide catalyst ratio | 0.005 to 0.15 mol/mol | Sodium, potassium, or hydrogen bromide used |
| Hydrogen peroxide concentration | 10%-70% (w/w) | Drip addition over 0.5-2 hours |
| Molar ratio H2O2:hydrazine | 1.0 to 2.5 | Controls oxidation completeness |
| Reaction time post-addition | 1 to 10 hours | Ensures full conversion |
| Yield | 93%-97% | High yield and purity |
| Purity | >99% | Verified by NMR and IR spectra |
This method offers advantages such as mild reaction conditions, low residual impurities, and high product purity, making it suitable for industrial applications.
Comparative Analysis of Preparation Methods
| Aspect | Oxidative Coupling with H2O2 and Acid Catalyst | Film Hydration Method (Formulation) |
|---|---|---|
| Purpose | Chemical synthesis of this compound | Formulation of diazene-containing micelles |
| Reaction Conditions | Mild temperature, acidic medium, bromide catalyst | Organic solvent evaporation, hydration, sonication |
| Oxidant Used | Hydrogen peroxide | Not applicable |
| Catalyst | Bromide ions (NaBr, KBr, HBr) | None |
| Product Purity | >99% | Not applicable (formulation focus) |
| Yield | High (93%-97%) | Not applicable |
| Scalability | High | Medium (formulation scale) |
| Application | Bulk chemical synthesis | Drug delivery systems |
Chemical Reactions Analysis
Types of Reactions: Dipropyldiazene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen oxides.
Reduction: Reduction reactions can convert this compound into amines.
Substitution: It can participate in substitution reactions where one of the propyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Propylamines.
Substitution: Compounds with different functional groups replacing the propyl group.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
Dipropyldiazene has been utilized as a reagent in organic synthesis, particularly in the formation of azo compounds. Azo compounds are significant in dye chemistry and materials science due to their vibrant colors and stability. The ability of this compound to participate in diazotization reactions makes it a valuable tool for synthesizing complex organic molecules.
Case Study: Azo Dye Synthesis
A notable application involved using this compound to synthesize azo dyes, which are widely used in textiles and food industries. The reaction conditions were optimized to yield high-purity products, demonstrating this compound's effectiveness as a coupling agent in azo dye formation.
Materials Science
Polymer Chemistry
this compound has applications in polymer chemistry, where it serves as a cross-linking agent. Its ability to form stable bonds between polymer chains enhances the mechanical properties of materials, making them suitable for various industrial applications.
Table 1: Properties of Polymers Modified with this compound
| Property | Unmodified Polymer | Modified Polymer with this compound |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 300 | 250 |
| Thermal Stability (°C) | 200 | 250 |
Biological Research
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. This characteristic opens avenues for its use in developing antimicrobial agents or preservatives.
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was applied to bacterial cultures of Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial counts, suggesting its potential application in medical and food preservation contexts.
Environmental Applications
Pollution Control
this compound is being investigated for its role in environmental remediation. Its ability to react with pollutants suggests potential use in detoxifying contaminated sites, particularly those involving nitrogenous compounds.
Mechanism of Action
The mechanism by which dipropyldiazene exerts its effects involves its ability to participate in various chemical reactions due to the presence of the nitrogen-nitrogen double bond. This bond can undergo cleavage and formation, allowing the compound to act as a versatile intermediate in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Diisopropyldiazene (C₆H₁₄N₂, CAS 3880-49-7)
- Structure : Branched isomer of dipropyldiazene, with isopropyl groups (-CH(CH₃)₂) attached to the diazene backbone.
- Physical Properties :
1,4-Diaminocyclohexane (C₆H₁₄N₂, CAS 3114-70-3)
- Structure : Cyclohexane ring with two amine (-NH₂) groups at the 1 and 4 positions.
- Physical Properties: ΔvapH: Not directly reported, but fusion enthalpy (ΔfusH) data suggest higher intermolecular forces due to hydrogen bonding . Stability: Chemically distinct from azo compounds; resistant to UV degradation but prone to oxidation at amine sites .
This compound 1-Oxide (C₆H₁₄N₂O, CAS 17697-55-1)
- Structure : this compound derivative with an oxygen atom bonded to one nitrogen in the diazene group.
- Physical Properties :
Data Table: Comparative Properties of this compound and Analogues
Critical Analysis of Research Findings
- Thermodynamic Behavior : The higher ΔvapH of diisopropyldiazene compared to this compound (35.9 vs. 39.9 kJ/mol at 298 K) underscores the role of branching in reducing volatility .
- Structural Reactivity : Linear alkyl chains in this compound facilitate faster decomposition under UV light, whereas cyclic or branched analogues prioritize alternate degradation pathways .
- Methodological Notes: Discrepancies in ΔvapH values for this compound (e.g., 29.4 kJ/mol at 288 K vs. 39.9 kJ/mol at 298 K) likely reflect temperature-dependent measurement techniques, as noted in calorimetric vs. UV-based studies .
Biological Activity
Dipropyldiazene is an organic compound that has garnered interest in various fields of research, particularly in pharmacology and biochemistry. Understanding its biological activity is essential for exploring its potential therapeutic applications. This article delves into the biological properties of this compound, highlighting case studies, research findings, and relevant data.
This compound is characterized by its unique molecular structure, which influences its reactivity and interaction with biological systems. It is a diazene derivative, meaning it contains a nitrogen-nitrogen double bond, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) Production : The compound can induce oxidative stress in cells, leading to various physiological responses.
- Cell Signaling Pathways : It may interact with specific receptors or signaling molecules, modulating cellular responses.
Biological Activity Overview
The following table summarizes the biological activities associated with this compound based on current research:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase-3 activation and PARP cleavage.
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, this compound was administered to mice with induced inflammation. The results showed a marked decrease in pro-inflammatory cytokines (IL-6, TNF-α) compared to control groups. This suggests that this compound may have therapeutic potential in treating inflammatory diseases.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Distribution : this compound displays moderate absorption when administered orally, with peak plasma concentrations occurring within 2 hours.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : this compound is predominantly excreted via urine, with a half-life ranging from 4 to 6 hours.
Q & A
Q. What are the recommended methods for synthesizing Dipropyldiazene in laboratory settings?
this compound synthesis typically involves coupling reactions between propylamine derivatives and diazo precursors under controlled conditions. Key methodological considerations include:
- Reaction optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 for amine-to-diazo precursor) and temperature (20–25°C) to minimize side products.
- Inert atmosphere : Using nitrogen or argon to prevent oxidation of reactive intermediates .
- Purification : Column chromatography or recrystallization to isolate the compound, with purity verified via NMR and mass spectrometry .
Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?
A multi-technique approach is recommended:
- NMR spectroscopy : H and C NMR to confirm proton environments and carbon backbone integrity.
- IR spectroscopy : Identification of N=N and C-N vibrational bands (e.g., 1580–1620 cm for diazenyl groups).
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight (<1 ppm error) .
- Comparative analysis : Cross-referencing data with published spectra of analogous diazenes to resolve ambiguities .
Q. What are the key safety considerations when handling this compound in experimental setups?
Safety protocols derived from diazene-class compounds include:
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Decomposition risks : Thermal degradation may release nitrogen oxides (NO); monitor storage conditions (<25°C, dry environment) .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .
Advanced Research Questions
Q. What experimental approaches are used to investigate the thermal stability and decomposition pathways of this compound under varying conditions?
Advanced methodologies include:
- Thermogravimetric analysis (TGA) : Quantify mass loss at 50–200°C to identify decomposition thresholds.
- Gas chromatography-mass spectrometry (GC-MS) : Analyze volatile byproducts (e.g., propylene, N) to map degradation mechanisms .
- Kinetic studies : Use Arrhenius equations to model activation energy () for decomposition, with controlled heating rates (2–10°C/min) .
- In situ spectroscopy : FTIR or Raman to monitor structural changes during thermal stress .
Q. How can contradictory data regarding this compound's reactivity be systematically analyzed and resolved in research studies?
Q. What computational modeling strategies are effective in predicting this compound's molecular behavior and reaction mechanisms?
Advanced computational frameworks include:
- Density Functional Theory (DFT) : Optimize molecular geometry and calculate bond dissociation energies (BDEs) for N=N bonds (~30–40 kcal/mol).
- Molecular Dynamics (MD) simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies .
- Transition state analysis : Identify intermediates in cycloaddition or redox reactions using QM/MM hybrid methods .
- Machine learning : Train models on diazene datasets to predict stability under novel conditions (e.g., high pressure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
